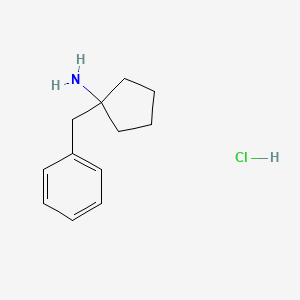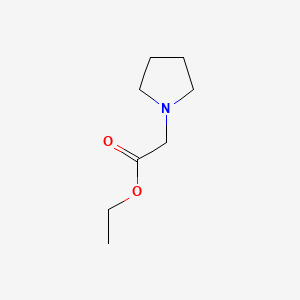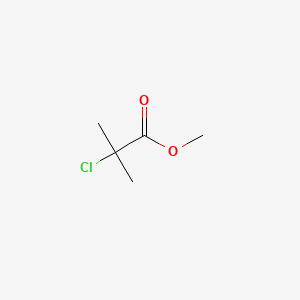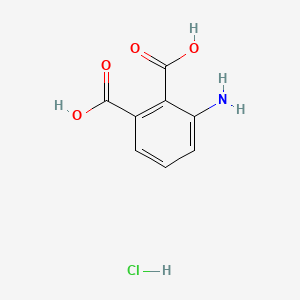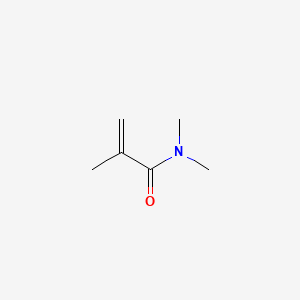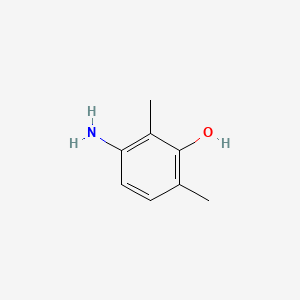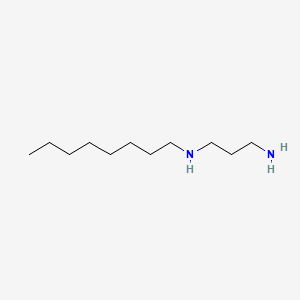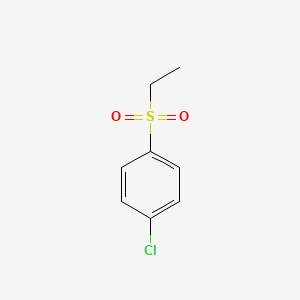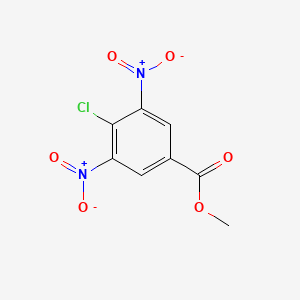
Methyl 4-chloro-3,5-dinitrobenzoate
概要
説明
“Methyl 4-chloro-3,5-dinitrobenzoate” is a chemical compound with the molecular formula C8H5ClN2O6 . It is non-planar with a dihedral angle between the substituted benzene and tetrazole rings . It is also known to act as a mast cell stabilizer and is effective in the treatment of allergic conjunctivitis and in decreasing vascular permeability .
Synthesis Analysis
The synthesis of “Methyl 4-chloro-3,5-dinitrobenzoate” involves a solution containing 2,4-dichloro-3,5-dinitrobenzoic acid mixed with an absolute MeOH solution containing conc. H2SO4, and refluxed for 3 hours .Molecular Structure Analysis
In the molecule of the title compound, the two nitro groups and the ester group make dihedral angles with the benzene ring . Molecules are connected in centrosymmetric dimers by weak C-H⋯N interactions .Physical And Chemical Properties Analysis
“Methyl 4-chloro-3,5-dinitrobenzoate” has a molecular weight of 260.59 g/mol. It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 6 .科学的研究の応用
Crystallography and Molecular Structure Analysis
“Methyl 4-chloro-3,5-dinitrobenzoate” has been used in crystallography to study its molecular structure . In the molecule of the title compound, the two nitro groups and the ester group make dihedral angles of 29.6 (1)°, 82.3 (1)°, and 13.7 (1)°, respectively, with the benzene ring . This information is crucial for understanding the compound’s physical and chemical properties.
Antifungal Research
While there isn’t direct research available on the antifungal activity of “Methyl 4-chloro-3,5-dinitrobenzoate”, related compounds have been studied for their antifungal properties . It’s possible that “Methyl 4-chloro-3,5-dinitrobenzoate” could also have potential antifungal applications, but further research would be needed to confirm this.
Nucleophilic Substitution Reactions
“Methyl 4-chloro-3,5-dinitrobenzoate” could potentially be used in studies of nucleophilic substitution reactions . These reactions are fundamental in organic chemistry, and studying them can provide valuable insights into reaction mechanisms.
Herbicide Development
Related literature suggests that the title compound could be used as a herbicide . However, more research is needed to confirm this application and understand its effectiveness and safety.
作用機序
Target of Action
Methyl 4-chloro-3,5-dinitrobenzoate (MDNB) primarily targets Candida albicans , a type of yeast that can cause fungal infections . This compound has been found to inhibit the growth of all strains of Candida albicans .
Mode of Action
MDNB interacts with its targets by inhibiting their growth. The molecular modeling study suggests that MDNB may interfere with various cellular processes in Candida albicans .
Biochemical Pathways
The molecular modeling study suggests that it may interfere with the synthesis of ergosterol , a key component of the fungal cell membrane. Disruption of ergosterol synthesis can lead to changes in the permeability and fluidity of the fungal cell membrane, ultimately leading to cell death .
Pharmacokinetics
The compound’s molecular weight (26059 g/mol) and its linear formula (C8H5ClN2O6) suggest that it may have good bioavailability .
Result of Action
The result of MDNB’s action is the inhibition of the growth of Candida albicans, leading to its potential use as an antifungal agent . The compound has been found to inhibit the growth of all strains of Candida albicans at minimum inhibitory concentrations of 0.27–1.10 mM .
Safety and Hazards
特性
IUPAC Name |
methyl 4-chloro-3,5-dinitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O6/c1-17-8(12)4-2-5(10(13)14)7(9)6(3-4)11(15)16/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUFTUQWRBJBJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180221 | |
| Record name | Benzoic acid, 4-chloro-3,5-dinitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-3,5-dinitrobenzoate | |
CAS RN |
2552-45-6 | |
| Record name | Benzoic acid, 4-chloro-3,5-dinitro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002552456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2552-45-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56926 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-chloro-3,5-dinitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 4-CHLORO-3,5-DINITROBENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Methyl 4-chloro-3,5-dinitrobenzoate particularly reactive with hydroxide ions?
A: The presence of the nitro groups (-NO2) and the ester group (-COOCH3) at specific positions on the benzene ring significantly influences the reactivity of Methyl 4-chloro-3,5-dinitrobenzoate [, ]. These electron-withdrawing groups increase the electrophilicity of the ring, making it susceptible to nucleophilic attack by hydroxide ions (OH-). This attack can occur at two main sites: the carbonyl carbon of the ester group and the ring carbon bearing the chlorine atom.
Q2: How does the solvent system affect the reaction pathway of Methyl 4-chloro-3,5-dinitrobenzoate with hydroxide ions?
A: Studies using dimethyl sulfoxide-water mixtures as solvents revealed a fascinating competition between attack at the carbonyl carbon and the aryl carbon []. As the proportion of dimethyl sulfoxide increases, attack at the aryl carbon (specifically, the carbon attached to chlorine) becomes more favored. This suggests that solvent polarity plays a crucial role in influencing the reaction pathway and ultimately, the product distribution.
Q3: Can you elaborate on the structural features of Methyl 4-chloro-3,5-dinitrobenzoate based on the research?
A: X-ray crystallography studies provided detailed insights into the molecule's structure []. The two nitro groups and the ester group are not coplanar with the benzene ring but are twisted out of plane. Specifically, the nitro groups form dihedral angles of 29.6° and 82.3° with the benzene ring, while the ester group makes an angle of 13.7°. This non-planarity is likely due to steric hindrance between these substituents. Furthermore, the crystal structure reveals weak C-H⋯O interactions, indicating potential intermolecular interactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide](/img/structure/B1266354.png)


![6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1266357.png)
